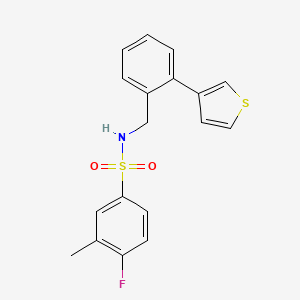

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C18H16FNO2S2 and a molecular weight of 361.45.

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential heterocyclic compounds, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives, including those similar to the compound , have been shown to exhibit significant antimicrobial properties . They are effective against a variety of bacterial strains, including Bacillus subtilis , Escherichia coli , Proteus vulgaris , and Staphylococcus aureus . The compound’s potential as an antimicrobial agent could be explored further for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-Inflammatory and Analgesic Properties

Compounds containing thiophene nuclei have been reported to possess anti-inflammatory and analgesic activities . This suggests that our compound of interest could be investigated for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases .

Antitumor and Anticancer Applications

Thiophene derivatives are known to have antitumor and anticancer activities . Research into the compound could provide insights into its mechanism of action and effectiveness in combating various forms of cancer. This could be particularly valuable in the synthesis of novel chemotherapeutic agents .

Corrosion Inhibition

In the field of material science, thiophene derivatives can act as corrosion inhibitors for metals. This application is crucial in industrial settings where metal preservation is essential. The compound could be used to develop new formulations that protect metals from corrosive environments .

Light-Emitting Diodes (LEDs) Development

Thiophene-based compounds have been utilized in the fabrication of light-emitting diodes (LEDs) . The electronic properties of the compound could be harnessed to improve the efficiency and durability of LEDs, which are widely used in display technology and lighting .

Kinase Inhibition

Kinases are enzymes that play a critical role in the regulation of various cellular processes. Thiophene derivatives have been found to inhibit kinase activity, which is a promising avenue for the treatment of diseases such as cancer, where kinase activity is often dysregulated. The compound could be studied for its potential as a kinase inhibitor in targeted cancer therapies .

Propriétés

IUPAC Name |

4-fluoro-3-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2S2/c1-13-10-16(6-7-18(13)19)24(21,22)20-11-14-4-2-3-5-17(14)15-8-9-23-12-15/h2-10,12,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOBNBDLGFVIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)

![3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2914322.png)

![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)

![(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2914330.png)

![N-mesityl-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914331.png)

![diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2914336.png)

![1-(2-Tert-butyl-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2914337.png)

![S-[(2,4-Dibromophenyl)methyl] ethanethioate](/img/structure/B2914338.png)

![3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2914341.png)